[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate
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Overview
Description
[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group, a hydrazinylidene moiety, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate typically involves multiple steps. One common method starts with the preparation of 2-(2,3-dichlorophenoxy)acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride reacts with hydrazine hydrate to form the hydrazide intermediate. The hydrazide is then subjected to a condensation reaction with 4-bromobenzaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it valuable for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate involves its interaction with specific molecular targets. The dichlorophenoxy group may bind to enzymes or receptors, modulating their activity. The hydrazinylidene moiety can form hydrogen bonds with biological molecules, influencing their function. Overall, the compound’s effects are mediated through its ability to alter biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution reactions.
Fluorine compounds: Share some reactivity patterns, particularly in substitution reactions.
Uniqueness
What sets [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate apart is its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its dichlorophenoxy and hydrazinylidene moieties provide unique binding properties, making it a versatile compound for research and industrial use.
Properties
CAS No. |
477731-19-4 |
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Molecular Formula |
C22H15BrCl2N2O4 |
Molecular Weight |
522.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H15BrCl2N2O4/c23-16-8-6-15(7-9-16)22(29)31-17-10-4-14(5-11-17)12-26-27-20(28)13-30-19-3-1-2-18(24)21(19)25/h1-12H,13H2,(H,27,28)/b26-12+ |
InChI Key |
ICJUVOKJHVFDPL-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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